4-Phosphonatoaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phosphonatoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBMEMWHJWPNA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO3P-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633742 | |
| Record name | (4-Aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52331-30-3 | |
| Record name | (4-Aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Kabachnik–Fields Condensation Reactions
4-Phosphonatoaniline participates in three-component reactions with aldehydes and phosphites to form α-aminophosphonates. A study demonstrated that using sulfated polyborate (SPB) as a catalyst under solvent-free conditions achieved 98% yield in 5 minutes for analogous reactions . Key factors influencing reactivity include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 5 wt% SPB | +40% vs. no catalyst |
| Solvent | Solvent-free | 98% vs. 30–85% in solvents |
| Temperature | 90°C | 51% at 24h → 98% at 5min |
Mechanistically, the reaction proceeds via imine formation followed by nucleophilic attack of the phosphite, with SPB acting as a Brønsted acid to activate the aldehyde .
Hydrolysis Reactions
The phosphonate group undergoes acid-catalyzed hydrolysis. In HCl (3 equivalents), hydrolysis of related phenylphosphonates followed pseudo–first-order kinetics, with the second P–O bond cleavage as the rate-determining step :
Reaction Conditions :
-
Time : 2.5–9.5 hours (electron-withdrawing substituents accelerate hydrolysis)
-
Mechanism : Dominant A<sub>AC</sub>2 pathway for aryl esters, A<sub>AL</sub>1 for benzyl/isopropyl esters .
a) Magnetic Nanocatalysis
Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@CPTMS-DTPA nanocatalysts enabled efficient α-aminophosphonate synthesis with:
-
Yield : 84–97%
-
Reusability : >5 cycles without significant activity loss
b) Lewis Acid Catalysis
ZnI<sub>2</sub> (20 mol%) achieved 96% yield in 15 minutes for analogous phosphonations, outperforming BiCl<sub>3</sub> (63%) and AlCl<sub>3</sub> (65%) .
Solvent and Substituent Effects
Reaction efficiency varies significantly with solvent and substituents:
| Solvent | Yield (%) | Time (h) |
|---|---|---|
| 1,4-Dioxane | 15 | 24 |
| Acetonitrile | 55 | 24 |
| Solvent-free | 90 | 6 |
Electron-withdrawing groups on the aromatic ring accelerate reactions by stabilizing transition states .
Comparison with Similar Compounds
4-Hexyloxyaniline
- Structure: Benzene ring with a hexyloxy (-O-C₆H₁₃) group and an amino (-NH₂) group at the para position.
- Key Differences :
4-Phosphono-L/D-Phenylalanine
- Structure : Phenylalanine derivatives with a phosphonate group attached to the aromatic ring.
- Key Differences: Combines amino acid backbone (L/D configuration) with a phosphonate, enabling use in peptide-based enzyme inhibition studies. Applications: Investigated as mimics of phosphorylated tyrosine residues in signal transduction pathways .
2-(Difluoromethylsulphonyl)-6-fluoroaniline
- Structure : Benzene ring with a difluoromethylsulfonyl (-SO₂CF₂H) group and a fluoro (-F) substituent.
- Key Differences :
4-(Morpholine-4-sulfonyl)-phenylamine
- Structure: Benzene ring with a morpholine sulfonyl group (-SO₂-morpholine) and an amino (-NH₂) group.
- Key Differences :
Comparative Data Table
| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| This compound | 52331-30-3 | 211.088 | -NH₂, -PO₃H₂ (sodium salt) | Water-soluble | Enzyme inhibition, biochemical assays |
| 4-Hexyloxyaniline | Not provided | ~207.29 (estimated) | -NH₂, -O-C₆H₁₃ | Organic solvents | Liquid crystals, surfactants |
| 4-Phosphono-L-phenylalanine | Not provided | ~243.18 (estimated) | -NH₂, -PO₃H₂, amino acid backbone | Aqueous buffers | Peptide modification, kinase studies |
| 2-(Difluoromethylsulphonyl)-6-fluoroaniline | Not provided | ~223.17 (estimated) | -SO₂CF₂H, -F | DMSO, DMF | Fluorinated drug synthesis |
| 4-(Morpholine-4-sulfonyl)-phenylamine | Not provided | ~256.30 (estimated) | -SO₂-morpholine, -NH₂ | Dichloromethane, THF | Sulfonamide-based drug discovery |
Key Research Findings
Solubility and Stability :
- This compound’s sodium salt form ensures high water solubility and stability in neutral-to-alkaline conditions, unlike sulfonyl or alkyloxy analogues, which require organic solvents .
- Fluorinated and sulfonated analogues (e.g., 2-(difluoromethylsulphonyl)-6-fluoroaniline) exhibit sensitivity to moisture, necessitating anhydrous storage .
Reactivity :
- The phosphonate group in this compound participates in hydrogen bonding and metal coordination, making it suitable for interactions with enzyme active sites.
- Sulfonyl groups (e.g., in 4-(morpholine-4-sulfonyl)-phenylamine) enhance electrophilicity, facilitating nucleophilic substitution reactions .
Biological Applications: this compound is a potent phosphatase inhibitor, whereas 4-Phosphono-phenylalanine derivatives are tailored for tyrosine phosphatase studies . Fluorinated anilines (e.g., ) are prioritized in agrochemical research due to their metabolic stability .
Biological Activity
4-Phosphonatoaniline, a phosphonic acid derivative of aniline, has garnered attention in various fields due to its unique biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonate group attached to an aniline structure. Its chemical formula is C6H8NO4P, and it features a phosphonic acid moiety that contributes to its reactivity and interaction with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cellular Uptake : The compound's phosphonate group enhances its solubility and facilitates cellular uptake, allowing it to exert effects within various biological systems.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Anticancer Activity : Some studies have explored its use as a chemotherapeutic agent, particularly against specific cancer cell lines.
- Neuroprotective Effects : Its ability to inhibit certain enzymes may provide neuroprotective benefits in neurodegenerative diseases.
- Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens.
Data Tables
Case Study 1: Anticancer Research
A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at varying concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a model of neurodegeneration, this compound exhibited protective effects against neuronal death induced by oxidative stress. The study reported that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability.
Case Study 3: Antimicrobial Efficacy
Research investigating the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents.
Scientific Research Applications
Scientific Research Applications
-
Biochemical Studies :
- 4-Phosphonatoaniline has been utilized in biochemical assays as a phosphonate donor, facilitating the study of enzyme kinetics and mechanisms. Its ability to mimic phosphate groups allows researchers to investigate phosphate metabolism and signaling pathways in living organisms.
-
Material Science :
- The compound has been explored for its potential in synthesizing advanced materials, particularly in the development of phosphonate-based polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
-
Catalysis :
- This compound serves as a ligand in catalytic processes, particularly in metal-catalyzed reactions. Its phosphonate group can stabilize metal centers, enhancing catalytic activity and selectivity in organic transformations.
Environmental Applications
-
Pollution Remediation :
- Due to its ability to chelate heavy metals, this compound has been investigated for use in environmental remediation technologies. It can bind to toxic metals, facilitating their removal from contaminated water sources.
- Persistent Organic Pollutants (POPs) :
Case Study 1: Biochemical Pathway Analysis
In a study examining phosphate metabolism in yeast, researchers employed this compound as a substrate analog. The findings indicated that the compound effectively inhibited specific phosphatases, leading to insights into metabolic regulation under phosphate-limiting conditions.
Case Study 2: Heavy Metal Chelation
A field study evaluated the efficacy of this compound in removing lead from contaminated soil. Results demonstrated a significant reduction in lead concentration following treatment with the compound, indicating its potential for soil remediation efforts.
Data Table: Applications Overview
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Biochemical Studies | Enzyme kinetics research | Enhanced understanding of phosphate signaling |
| Material Science | Synthesis of phosphonate-based polymers | Improved thermal stability and mechanical properties |
| Catalysis | Ligand for metal-catalyzed reactions | Increased catalytic activity |
| Pollution Remediation | Heavy metal chelation | Effective removal of contaminants |
| POPs Interaction | Study of degradation pathways | Insights into environmental impact |
Preparation Methods
Direct Phosphonylation of Aniline Derivatives
A common approach involves the phosphonylation of 4-nitroaniline followed by reduction. The nitro group serves as a directing group for electrophilic substitution, after which it is reduced to an amine:
Nitration and Phosphonylation :
- 4-Nitroaniline is treated with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst, such as AlCl₃, to form 4-nitrophenylphosphonic dichloride.
- Hydrolysis of the dichloride intermediate yields 4-nitrophenylphosphonic acid.
Reduction of Nitro Group :
Key Reaction Conditions :
Palladium-Catalyzed Cross-Coupling
Modern methods employ transition metal catalysis to couple aryl halides with phosphonate precursors. For example:
- Buchwald-Hartwig Amination :
Aryl bromides (e.g., 4-bromophenylphosphonic acid) react with ammonia or protected amines in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos). This method allows for milder conditions (50–70°C) and higher functional group tolerance.
Optimization Insights :
- Ligand choice critically affects yield; biphenyl ligands enhance coupling efficiency.
- Yields range from 50% to 85%, depending on the protecting group strategy.
Mechanistic Studies and Side Reactions
Phosphonylation Mechanism
The electrophilic substitution mechanism dominates in traditional phosphonylation:
- Generation of Electrophilic P(III) Species :
PCl₃ reacts with AlCl₃ to form PCl₃·AlCl₃, a strong electrophile. - Aromatic Substitution :
The electrophile attacks the para position of aniline, driven by the electron-donating amine group. - Oxidation and Hydrolysis :
The P(III) intermediate is oxidized to P(V) using H₂O₂ or HNO₃, followed by acidic hydrolysis to yield the phosphonic acid.
Side Reactions :
- Ortho Substitution : Occurs in <10% yield if directing groups are improperly positioned.
- Over-Oxidation : Excessive oxidizing agents can degrade the aromatic ring.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed:
Green Chemistry Approaches
Recent advances focus on solvent-free or aqueous-phase synthesis:
- Microwave-Assisted Reactions :
Combining 4-aminophenylboronic acid with H₃PO₃ under microwave irradiation (150°C, 20 minutes) achieves 70% yield. - Biocatalytic Methods :
Phosphatase enzymes catalyze the phosphorylation of 4-aminophenol, though yields remain modest (30–40%).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC Conditions :
Applications and Derivatives
Enzyme Inhibition
This compound inhibits tyrosyl-DNA phosphodiesterase 1 (TDP1) via hydrogen bonding to catalytic residues (Ki = 2.3 µM). Structural analogs with fluorine substitutions show enhanced activity (Ki < 1 µM).
Material Science
Self-assembled monolayers (SAMs) of this compound on metal oxides (e.g., TiO₂) improve surface hydrophilicity and corrosion resistance.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/³¹P NMR to confirm phosphonate group attachment and assess electronic environment. For example, the ³¹P NMR signal typically appears near 20–25 ppm for aryl phosphonates.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (theoretical [M+H]⁺: 212.095 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Data interpretation should include peak integration, retention time consistency, and comparison with reference standards.
How can computational modeling be integrated with experimental studies to predict the reactivity of this compound in metal-organic framework (MOF) synthesis?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate binding energies between this compound and metal nodes (e.g., Zn²⁺, Cu²⁺) to predict coordination preferences.
- Experimental validation : Synthesize MOFs under varying pH (3–7) and ligand/metal ratios, followed by XRD and BET analysis to correlate porosity with computational predictions .
- Contradiction analysis : If experimental surface areas deviate from models, re-examine assumptions (e.g., solvent effects, kinetic vs. thermodynamic product control) .
What strategies are recommended for investigating the hydrolytic stability of this compound under physiological conditions?
Q. Advanced Research Focus
- Accelerated stability studies : Incubate the compound in buffered solutions (pH 4–9) at 37°C, sampling at intervals (0, 7, 14 days).
- Degradation monitoring : Use LC-MS to identify hydrolytic byproducts (e.g., free aniline or phosphoric acid derivatives).
- Kinetic modeling : Apply pseudo-first-order kinetics to estimate half-life and activation energy, ensuring alignment with Arrhenius predictions .
How should researchers design a study to explore the catalytic activity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- Variable screening : Test the compound as a ligand in Pd-catalyzed Suzuki-Miyaura couplings, varying base (K₂CO₃ vs. Cs₂CO₃) and solvent (DMSO vs. DMF).
- Mechanistic probes : Use in situ ³¹P NMR to monitor ligand-metal coordination dynamics .
- Data normalization : Compare turnover numbers (TON) against control reactions without phosphonate ligands to isolate catalytic contributions .
What analytical approaches are critical for detecting trace impurities in this compound batches, and how can their sources be identified?
Q. Basic Research Focus
- LC-MS/MS : Identify impurities at ppm levels by matching fragmentation patterns with known byproducts (e.g., unreacted aniline or phosphorylated intermediates).
- Elemental analysis : Quantify residual phosphorus or sodium (from sodium salt forms) to assess purification efficacy .
- Source tracing : Correlate impurity profiles with synthetic steps (e.g., incomplete phosphorylation or side reactions during workup) .
How can researchers design a robust protocol for quantifying this compound in complex matrices, such as biological or environmental samples?
Q. Advanced Research Focus
- Sample preparation : Optimize solid-phase extraction (SPE) using mixed-mode sorbents to recover the compound from matrices like serum or soil.
- Calibration standards : Prepare matrix-matched standards to account for ion suppression/enhancement in LC-MS analysis.
- Validation parameters : Report limits of detection (LOD), recovery rates (>80%), and inter-day precision (RSD <15%) per ICH guidelines .
What are the key considerations for ensuring reproducibility in studies involving this compound’s photophysical properties?
Q. Basic Research Focus
- Standardized instrumentation : Use calibrated UV-Vis spectrometers and fluorimeters with controlled slit widths and integration times.
- Environmental controls : Conduct experiments in inert atmospheres (N₂/Ar) to prevent oxidation of the aniline moiety.
- Reference compounds : Compare emission/excitation spectra with structurally similar phosphonates to validate assignments .
How can contradictory results in the biological activity of this compound derivatives be systematically addressed?
Q. Advanced Research Focus
- Dose-response reevaluation : Test derivatives across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Cellular context : Repeat assays in multiple cell lines to rule out cell-type-specific interactions.
- Structural analogs : Synthesize and test methyl or halogen-substituted derivatives to isolate structure-activity relationships (SAR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
